molecular formula C16H22ClNO2S B14179229 1-(4-Chlorobenzene-1-sulfonyl)-2-methyldecahydroquinoline CAS No. 920985-54-2

1-(4-Chlorobenzene-1-sulfonyl)-2-methyldecahydroquinoline

Cat. No.: B14179229
CAS No.: 920985-54-2
M. Wt: 327.9 g/mol
InChI Key: YXBCRJFFPSUINZ-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzene-1-sulfonyl)-2-methyldecahydroquinoline is a complex organic compound that belongs to the class of sulfonyl derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, and medicine. The presence of the sulfonyl group in the compound imparts unique chemical properties, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzene-1-sulfonyl)-2-methyldecahydroquinoline typically involves multiple steps, including substitution, oxidation, and hydrazidation reactions. The starting materials are often chlorobenzene derivatives and quinoline compounds. The reaction conditions may vary, but common reagents include chlorinating agents, oxidizing agents, and hydrazine derivatives. The yields of these reactions can range from 40% to 59%, and the structures of the target compounds are usually confirmed using techniques such as 1H NMR, 13C NMR, and HRMS .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzene-1-sulfonyl)-2-methyldecahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions include sulfone, sulfinyl, and sulfhydryl derivatives, which have distinct chemical and biological properties.

Scientific Research Applications

1-(4-Chlorobenzene-1-sulfonyl)-2-methyldecahydroquinoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzene-1-sulfonyl)-2-methyldecahydroquinoline involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The compound may also disrupt cellular processes by interfering with the synthesis of essential biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chlorobenzene-1-sulfonyl)-2-methyldecahydroquinoline is unique due to its specific structure, which combines the sulfonyl group with a decahydroquinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

920985-54-2

Molecular Formula

C16H22ClNO2S

Molecular Weight

327.9 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline

InChI

InChI=1S/C16H22ClNO2S/c1-12-6-7-13-4-2-3-5-16(13)18(12)21(19,20)15-10-8-14(17)9-11-15/h8-13,16H,2-7H2,1H3

InChI Key

YXBCRJFFPSUINZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2CCCCC2N1S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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